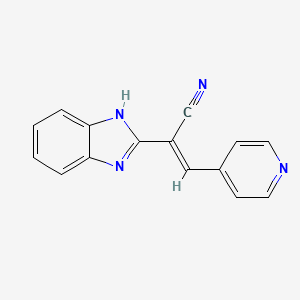
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The butyl, cyano, pentyl, and phenyl groups can be introduced through various substitution reactions.
Acetamide formation: The final step involves the reaction of the pyridine derivative with 2-(2,4-dichlorophenoxy)acetic acid to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific reaction but could include controlled temperatures, pressures, and the use of solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Possible applications as a pesticide or herbicide.
Materials Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could act on biological pathways in pests or plants.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyridine derivatives with different substituents. Examples could be:
- N-(3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(5-butyl-3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
The uniqueness of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide lies in its specific combination of substituents, which could confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C29H31Cl2N3O2 |
|---|---|
分子量 |
524.5 g/mol |
IUPAC名 |
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c1-3-5-8-14-25-22(13-6-4-2)28(20-11-9-7-10-12-20)23(18-32)29(33-25)34-27(35)19-36-26-16-15-21(30)17-24(26)31/h7,9-12,15-17H,3-6,8,13-14,19H2,1-2H3,(H,33,34,35) |
InChIキー |
UEDDZVBHURLOJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)

![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)
![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)

![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15007973.png)


![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)
![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
